
(1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol: is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring and an imidazole ring, both of which are significant in medicinal chemistry due to their biological activity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Formation of the Imidazole Ring: This often involves the condensation of glyoxal with ammonia or primary amines.
Coupling of the Rings: The piperidine and imidazole rings are then coupled through a series of reactions, often involving the use of protecting groups and subsequent deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool in biochemical assays.
Medicine
Medicinally, this compound and its derivatives have shown potential in the treatment of various diseases. They can act as enzyme inhibitors, receptor agonists or antagonists, and have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of (1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
(1-(4-Chlorobenzyl)piperidin-4-yl)methanol: This compound features a chlorobenzyl group instead of an imidazole ring and has been studied for its antiproliferative and antitubercular activities.
(1-(Pyridin-3-yl)piperidin-4-yl)methanol: This compound contains a pyridine ring and has applications in medicinal chemistry.
(1-[(3-aminophenyl)methyl]piperidin-4-yl)methanol: This compound includes an aminophenyl group and is used in early discovery research.
Uniqueness
(1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol is unique due to its combination of a piperidine and an imidazole ring. This dual-ring structure provides a versatile platform for chemical modifications and enhances its potential for biological activity. The presence of both rings allows for a wide range of interactions with biological targets, making it a valuable compound in drug discovery and development.
属性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
(3-piperidin-4-ylimidazol-4-yl)methanol |
InChI |
InChI=1S/C9H15N3O/c13-6-9-5-11-7-12(9)8-1-3-10-4-2-8/h5,7-8,10,13H,1-4,6H2 |
InChI 键 |
WXXLBZZHPVSUCL-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1N2C=NC=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


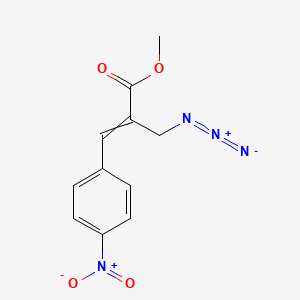
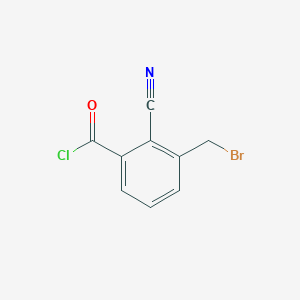
![2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12628952.png)
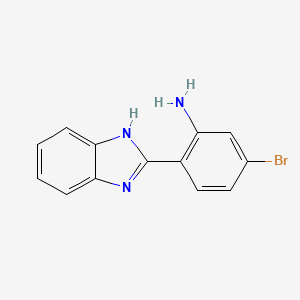

![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime, [C(E)]-](/img/structure/B12628966.png)
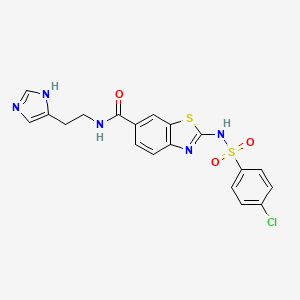
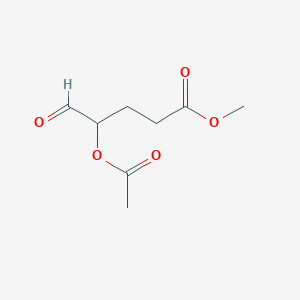
![1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide](/img/structure/B12628982.png)
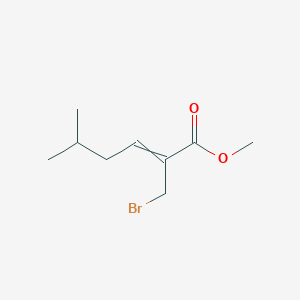

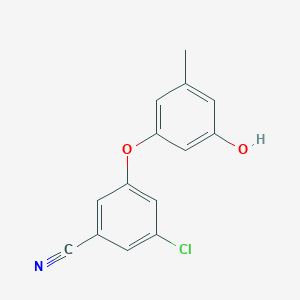
![Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate](/img/structure/B12629014.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-butylurea](/img/structure/B12629017.png)
